WF 11605
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WF-11605 is a compound known for its role as an antagonist of leukotriene B4. It is produced by a specific fungal strain and has been studied for its potential therapeutic applications, particularly in the context of inflammatory responses .
Preparation Methods
WF-11605 is synthesized through the fermentation of a specific fungal strain, Agonomycetes strain F-11605. The process involves culturing the microorganism in an aqueous nutrient medium under aerobic conditions. The compound is then isolated and purified through a series of extraction and chromatographic techniques .
Chemical Reactions Analysis
WF-11605 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
WF-11605 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound in the study of leukotriene pathways and their inhibition.
Biology: WF-11605 is utilized in research involving inflammatory responses and immune cell signaling.
Medicine: The compound has potential therapeutic applications in treating conditions related to excessive leukotriene activity, such as asthma and other inflammatory diseases.
Industry: WF-11605 is used in the development of new pharmaceuticals and as a reference compound in drug screening assays
Mechanism of Action
WF-11605 exerts its effects by specifically antagonizing leukotriene B4 receptors. Leukotriene B4 is a potent inflammatory mediator that plays a crucial role in the chemotaxis of immune cells. By blocking these receptors, WF-11605 inhibits the chemotactic response of polymorphonuclear leukocytes, thereby reducing inflammation. The molecular targets involved include leukotriene B4 receptors and associated signaling pathways .
Comparison with Similar Compounds
WF-11605 is unique in its specific antagonism of leukotriene B4. Similar compounds include:
Montelukast: Another leukotriene receptor antagonist, but it primarily targets leukotriene D4 receptors.
Zafirlukast: Similar to montelukast, it targets leukotriene D4 receptors.
Pranlukast: Also a leukotriene receptor antagonist with a focus on leukotriene D4.
WF-11605 stands out due to its specificity for leukotriene B4, making it particularly useful in research focused on this specific pathway .
Properties
CAS No. |
127475-47-2 |
---|---|
Molecular Formula |
C38H60O11 |
Molecular Weight |
692.9 g/mol |
IUPAC Name |
(1R,2R,4aS,6aR,8R,9R,10aS,12aS)-9-acetyloxy-2,4a,7,7,10a,12a-hexamethyl-2-(3-methylbutan-2-yl)-3-oxo-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4,5,6,6a,8,9,10,11,12-decahydrochrysene-1-carboxylic acid |
InChI |
InChI=1S/C38H60O11/c1-18(2)19(3)38(10)26(41)16-37(9)22-11-12-25-34(5,6)31(49-33-29(44)28(43)27(42)24(17-39)48-33)23(47-20(4)40)15-35(25,7)21(22)13-14-36(37,8)30(38)32(45)46/h18-19,23-25,27-31,33,39,42-44H,11-17H2,1-10H3,(H,45,46)/t19?,23-,24-,25+,27-,28+,29-,30-,31+,33+,35-,36+,37-,38+/m1/s1 |
InChI Key |
FBAPXRMZLULGNA-LEAUMUBASA-N |
SMILES |
CC(C)C(C)C1(C(C2(CCC3=C(C2(CC1=O)C)CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)C)C)C(=O)O)C |
Isomeric SMILES |
CC(C)C(C)[C@@]1([C@@H]([C@@]2(CCC3=C([C@]2(CC1=O)C)CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)C)C)C)C(=O)O)C |
Canonical SMILES |
CC(C)C(C)C1(C(C2(CCC3=C(C2(CC1=O)C)CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)C)C)C(=O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
9-acetoxy-2-(1,2-dimethylpropyl)-8-((beta-D-glucopyranosyl)oxy)-1,2,3,4,4a,5,6,6a,7,8,9,10,10a,11,12,12a-hexadecahydro-2,4a,7,7,10a,12a-hexamethyl-3-oxochrysene-1-carboxylic acid WF 11605 WF-11605 WF11605 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.